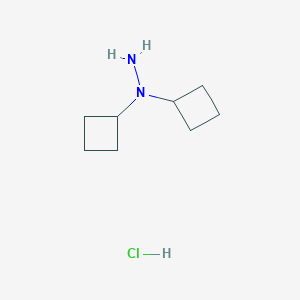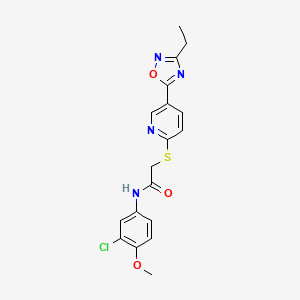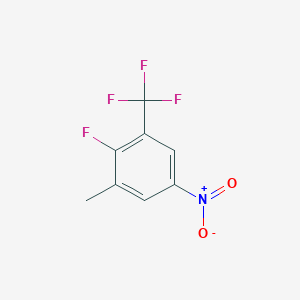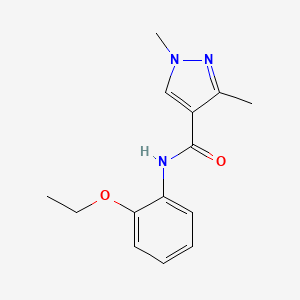
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with an ethoxyphenyl group and a carboxamide group, making it a valuable molecule in various fields of study.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide are currently under investigation . It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that this compound may interact with various cellular targets, contributing to its biological activity.
Mode of Action
Based on the known activities of similar compounds, it is likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a broad range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will significantly impact the compound’s bioavailability and overall biological activity.
Result of Action
Based on the known activities of similar compounds, it is likely that it exerts a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as light and storage conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 2-ethoxyphenylhydrazine with 1,3-dimethyl-2-pyrazolin-5-one under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various halogenating agents, nucleophiles; reactions conducted in polar or non-polar solvents depending on the desired substitution.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: Shares structural similarities but differs in its functional groups and overall reactivity.
Z-3N(2-ethoxyphenyl)-2-N’(2-ethoxyphenyl)-imino-thiazolidin-4-one: Another compound with an ethoxyphenyl group, but with distinct chemical properties and applications.
Uniqueness
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications. Its pyrazole ring and carboxamide group make it particularly valuable in medicinal chemistry and organic synthesis .
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-13-8-6-5-7-12(13)15-14(18)11-9-17(3)16-10(11)2/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEVMVIILBXZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
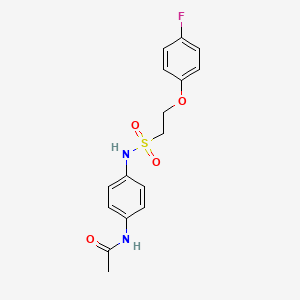
![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)
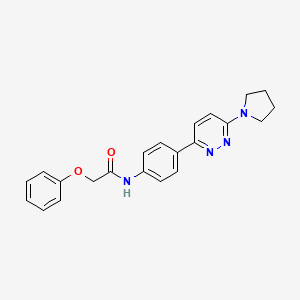
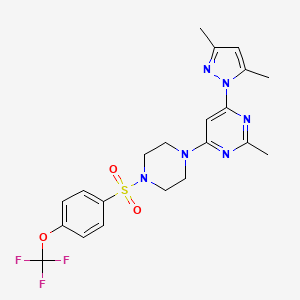
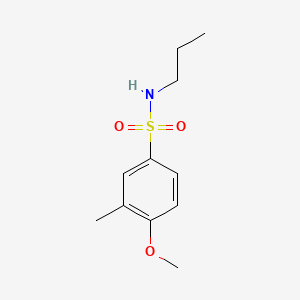
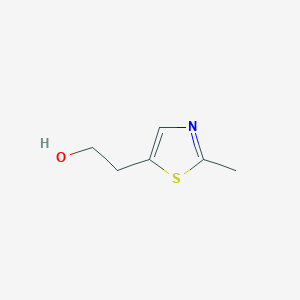


![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)
oxidoazanium](/img/structure/B2382435.png)
